3-(Trifluoromethyl)benzene-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethyl)benzene-1,2-diol is a chemical compound with the molecular formula C7H5F3O2 . It contains a total of 17 bonds, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzene-1,2-diol was determined using X-ray diffraction and investigated with density functional theory (DFT) . The X-ray study showed that the title compound has a strong intramolecular O-H bond .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)benzene-1,2-diol has a molecular weight of 178.11 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Synthesis of 3-Trifluoromethyl-1,2,4-triazoles

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed . This method employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

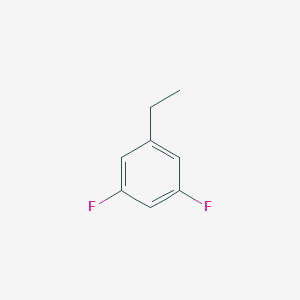

Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagents

An improved and efficient bromination of 3,5-bis (trifluoromethyl)benzene has been developed . A safe and reliable preparation of the potentially explosive 3,5-bis (trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents, from the precursor bromides, is described .

Design and Synthesis of Functional Materials

1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of functional materials . Single crystals of each compound were grown from dilute THF solution .

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

The reaction mixture was filtrated through a plague of Celite ® to remove Pd–C, and the volatile components were evaporated in vacuo .

作用機序

Target of Action

The primary target of 3-(Trifluoromethyl)benzene-1,2-diol is the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the breakdown of certain organic compounds in the body.

Mode of Action

It is known to interact with its target protein, biphenyl-2,3-diol 1,2-dioxygenase . The interaction between the compound and its target protein may result in changes to the protein’s function, potentially influencing the breakdown of certain organic compounds in the body.

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to the metabolism of certain organic compounds .

Result of Action

Given its target, it is likely that the compound influences the function of the protein biphenyl-2,3-diol 1,2-dioxygenase, potentially affecting the breakdown of certain organic compounds in the body .

特性

IUPAC Name |

3-(trifluoromethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQKVMUAFHMBTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921159 |

Source

|

| Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)benzene-1,2-diol | |

CAS RN |

84559-08-0, 113678-92-5 |

Source

|

| Record name | Benzene-1,2-diol, 3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084559080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trifluoromethylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113678925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)